

# Application of JNJ-47965567 in Preclinical ALS Research Models

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Compound of Interest		
Compound Name:	JNJ-47965567	
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# Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

**JNJ-47965567** is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] In the context of Amyotrophic Lateral Sclerosis (ALS), the P2X7R has garnered significant interest due to its emerging role in the disease's progression.[1] This receptor is upregulated in the spinal cords of ALS patients and animal models.[1] Activation of P2X7R on microglia and astrocytes can trigger neuroinflammatory processes and induce motor neuron death, making it a compelling therapeutic target.[1][3] **JNJ-47965567** is a central nervous system (CNS)-penetrant compound, which allows for the investigation of both systemic and central P2X7R blockade in ALS models.[1]

#### Mechanism of Action

**JNJ-47965567** functions as a non-competitive antagonist of the P2X7 receptor.[1] In vitro studies have demonstrated that it inhibits ATP-induced cation dye uptake in a concentration-dependent manner.[1][2] The binding of ATP to the P2X7R normally opens a non-selective cation channel, leading to ion flux and downstream signaling cascades that contribute to neuroinflammation. By blocking this channel, **JNJ-47965567** can potentially mitigate the detrimental effects of P2X7R overactivation in the neurodegenerative environment of ALS.



Preclinical Studies in SOD1G93A Mouse Model of ALS

The application of **JNJ-47965567** in the widely used SOD1G93A mouse model of ALS has yielded conflicting results, underscoring the critical importance of experimental design, particularly the dosing regimen and the timing of treatment initiation.

One study administered **JNJ-47965567** at 30 mg/kg three times a week from the onset of disease symptoms. This regimen did not show a significant impact on weight loss, clinical score, motor coordination, or overall survival compared to the vehicle-treated control group.[1]

In contrast, a separate study initiated treatment with **JNJ-47965567** at a pre-symptomatic stage (postnatal day 60) with a more frequent administration of 30 mg/kg four times per week.[3][4][5] This approach resulted in a significant delay in disease onset, reduced body weight loss, and improved motor coordination, particularly in female SOD1G93A mice.[3][4][5][6] However, this study also reported no significant increase in the overall lifespan of the treated mice.[4][5] These divergent outcomes suggest that a consistent and early blockade of the P2X7R may be crucial for observing a therapeutic effect.[5]

## **Quantitative Data Summary**

Table 1: In Vitro Efficacy of JNJ-47965567 on Murine P2X7R



JNJ-47965567 Concentration	ATP EC50 (μM)	Maximal ATP-induced Ethidium+ Uptake Inhibition
0 μM (Control)	510 ± 96	0%
0.03 μΜ	519 ± 13	37 ± 0.5%
0.3 μΜ	1021 ± 61	61 ± 4%
3 μΜ	1850 ± 40	89 ± 2%

Data extracted from a study using flow cytometric measurements of ATP-induced ethidium+ uptake in J774 macrophages.[1]

Table 2: In Vivo Efficacy of JNJ-47965567 in SOD1G93A Mice (Thrice Weekly from Onset)

Parameter	Vehicle Control	JNJ-47965567 (30 mg/kg)	Outcome
Weight Loss	Not specified	No significant difference	No therapeutic effect
Clinical Score	Not specified	No significant difference	No therapeutic effect
Motor Coordination (Rotarod)	Not specified	No significant difference	No therapeutic effect
Survival	Not specified	No significant difference	No therapeutic effect
This study initiated treatment at disease onset.[1][2]			



Table 3: In Vivo Efficacy of **JNJ-47965567** in SOD1G93A Mice (Four Times Weekly from Preonset)

Parameter	Vehicle Control (Female)	JNJ-47965567 (30 mg/kg, Female)	Outcome (Females)
Disease Onset (days)	126.7 ± 4.3	144.9 ± 1.7 (p<0.001)	Significant delay
Body Weight Loss	Not specified	Significantly reduced (p<0.001)	Significant reduction
Motor Coordination	Not specified	Significantly improved	Significant improvement
Lifespan	Not specified	No significant difference	No therapeutic effect
This study initiated treatment at a presymptomatic stage (postnatal day 60).[4] [5][6]			

## **Experimental Protocols**

Protocol 1: In Vitro Assessment of JNJ-47965567 Activity via Flow Cytometry

Objective: To determine the inhibitory effect of **JNJ-47965567** on ATP-induced cation dye uptake in a murine macrophage cell line (J774) expressing the P2X7 receptor.

#### Materials:

- J774 macrophage cell line
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM Lglutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin)
- JNJ-47965567



- Adenosine triphosphate (ATP)
- Ethidium bromide
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:

- Cell Culture: Culture J774 macrophages in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
- Cell Preparation: Harvest cells and wash with PBS. Resuspend the cells in PBS at a concentration of  $1 \times 10^6$  cells/mL.
- Incubation with JNJ-47965567: Aliquot the cell suspension and incubate with varying concentrations of JNJ-47965567 (e.g., 0.03 μM, 0.3 μM, 3 μM) or vehicle control for 15 minutes at 37°C.
- ATP Stimulation and Dye Uptake: Add increasing concentrations of ATP to the cell suspensions in the presence of ethidium bromide (25 μM).
- Flow Cytometry Analysis: Immediately following ATP addition, acquire data on a flow cytometer. Measure the uptake of ethidium bromide (detected in the phycoerythrin channel) over time.
- Data Analysis: Determine the percentage of ethidium-positive cells or the mean fluorescence intensity. Calculate the EC50 value for ATP in the presence and absence of JNJ-47965567 to assess the antagonist's potency and mechanism of inhibition.[1]

Protocol 2: In Vivo Administration of JNJ-47965567 to SOD1G93A Mice

Objective: To evaluate the therapeutic efficacy of **JNJ-47965567** in a transgenic mouse model of ALS.

Materials:



- SOD1G93A transgenic mice
- JNJ-47965567
- Vehicle control (e.g., 2-(hydroxypropyl)-beta-cyclodextrin or 30% SBE-β-cyclodextrin)[1][5]
- Sterile syringes and needles for intraperitoneal (i.p.) injection

#### Procedure:

- Animal Husbandry: House SOD1G93A mice under standard laboratory conditions with ad libitum access to food and water.
- Treatment Groups: Randomly assign mice to treatment groups (e.g., vehicle control, JNJ-47965567 30 mg/kg).
- Drug Preparation: Prepare a solution of **JNJ-47965567** in the chosen vehicle.
- Administration: Administer JNJ-47965567 or vehicle via intraperitoneal injection. The frequency and starting point of administration are critical variables:
  - Regimen A (From Onset): Begin injections at the first sign of disease onset (e.g., defined as two consecutive days of a specific clinical score) and continue three times per week until the experimental endpoint.[1]
  - Regimen B (Pre-onset): Begin injections at a pre-symptomatic age (e.g., postnatal day 60)
     and continue four times per week until the experimental endpoint.[4][5]
- Monitoring: Regularly monitor the mice for body weight, clinical score, and motor function throughout the study.

Protocol 3: Assessment of Clinical Score in SOD1G93A Mice

Objective: To quantify the progression of neurological deficits in SOD1G93A mice.

Procedure:



- Scoring System: Utilize a standardized clinical scoring system. A common scale is as follows:
  - 0: Normal motor function.
  - 1: Hindlimb tremor or splaying.
  - 2: Gait abnormality and/or one hindlimb displaying paresis.
  - 3: Both hindlimbs displaying paresis.
  - 4: Inability to right itself within 30 seconds when placed on its side (endpoint).
- Blinded Assessment: The assessment should be performed by an observer blinded to the treatment groups to minimize bias.
- Frequency: Score the mice three times per week.
- Disease Onset: Define disease onset as the first day a mouse consistently receives a score
  of 1.
- Endpoint: The humane endpoint is typically reached when a mouse reaches a score of 4.

Protocol 4: Evaluation of Motor Coordination using the Rotarod Test

Objective: To assess motor coordination and balance in SOD1G93A mice.

#### Materials:

Accelerating rotarod apparatus

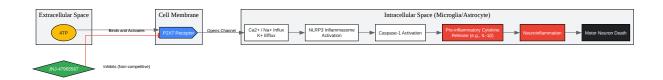
#### Procedure:

- Acclimation and Training: Prior to the start of the treatment, acclimate the mice to the rotarod apparatus. Train the mice for several consecutive days by placing them on the rotating rod at a constant low speed and then with accelerating speed.
- Testing Protocol:



- Place the mouse on the rotarod.
- The rod accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
- Record the latency to fall from the rod.
- Perform multiple trials per mouse with a rest period in between.
- Frequency: Conduct the rotarod test once per week.
- Data Analysis: Compare the average latency to fall between the treatment groups over time.

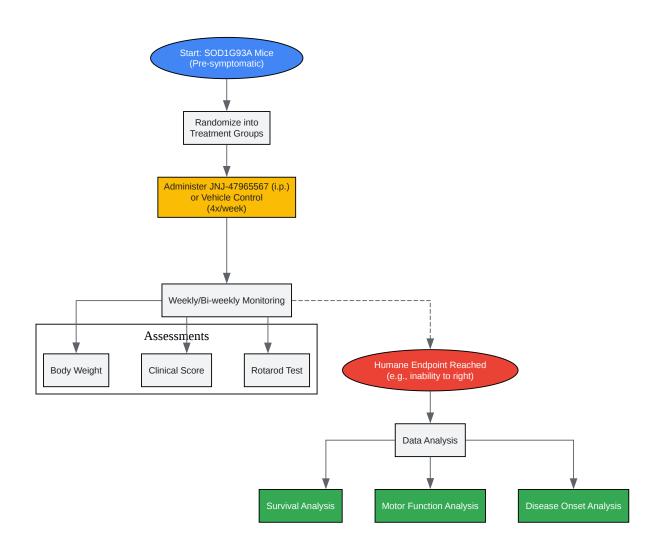
### **Visualizations**



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Caption: P2X7R signaling in ALS and the inhibitory action of JNJ-47965567.





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Caption: Workflow for a preclinical study of JNJ-47965567 in SOD1G93A mice.



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### References

- 1. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
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